molecular formula C25H44 B1259381 1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene

1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene

Cat. No.: B1259381
M. Wt: 344.6 g/mol
InChI Key: BOZVIOBNRKAICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1- ene is a sesquiterpenoid.

Scientific Research Applications

Photoisomerization and Carbene Formation

  • The compound has been involved in studies related to photoisomerization, where it transforms into different isomers under light irradiation. This property is significant for understanding chemical reactions initiated by light (Kisilowski et al., 1996).

Parkinson's Disease Research

  • A derivative of this compound, specifically (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown potent antiparkinsonian activity in animal models, suggesting its potential therapeutic application in treating Parkinson's disease (Ardashov et al., 2011). Further studies have indicated that this derivative supports the survival of cultured dopamine neurons and may aid in restoring dopaminergic innervation in the brain, which is crucial for Parkinson's disease treatment (Ardashov et al., 2019).

Chemical Synthesis and Isomerization

  • The compound has been synthesized and studied in various forms, contributing to the field of organic chemistry. For example, its synthesis and reactions in the context of cyclohexene derivatives have been explored (Bourke & Collins, 1996).

Antiviral Activity

  • A derivative of this compound, specifically 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has been investigated for its antiviral activity against the influenza A(H1N1)2009 virus, indicating its potential use in antiviral therapies (Ardashov et al., 2011).

Catalysis and Chemical Reactions

  • This compound has also been a part of studies focusing on catalysis and chemical reactions, such as the synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid derivatives and their characterization (Rager & Willson, 2000).

Properties

Molecular Formula

C25H44

Molecular Weight

344.6 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-yl-3-(2,6,10-trimethyldodec-11-en-6-yl)cyclohexene

InChI

InChI=1S/C25H44/c1-9-21(6)13-11-17-25(8,16-10-12-19(2)3)24-18-22(7)14-15-23(24)20(4)5/h9,18-19,21,23-24H,1,4,10-17H2,2-3,5-8H3

InChI Key

BOZVIOBNRKAICT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C(C)(CCCC(C)C)CCCC(C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene
Reactant of Route 2
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene
Reactant of Route 3
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene
Reactant of Route 4
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene
Reactant of Route 5
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene
Reactant of Route 6
1-Methyl-4-(prop-1-en-2-yl)-3-(2,6,10-trimethyl-dodec-11-en-6-yl)-cyclohex-1-ene

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